Ethyl 2,4-difluoro-3-methylbenzoate
Description
Ethyl 2,4-difluoro-3-methylbenzoate is a fluorinated benzoate ester characterized by a difluoro substitution at the 2- and 4-positions of the benzene ring, a methyl group at the 3-position, and an ethyl ester moiety. Fluorinated benzoates are often utilized as intermediates in pharmaceuticals, agrochemicals, or materials science due to their enhanced stability and lipophilicity compared to non-fluorinated analogs.
Properties
Molecular Formula |
C10H10F2O2 |
|---|---|
Molecular Weight |
200.18 g/mol |
IUPAC Name |
ethyl 2,4-difluoro-3-methylbenzoate |
InChI |
InChI=1S/C10H10F2O2/c1-3-14-10(13)7-4-5-8(11)6(2)9(7)12/h4-5H,3H2,1-2H3 |
InChI Key |
VABWCPUTLWAXNL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)F)C)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares Ethyl 2,4-difluoro-3-methylbenzoate with its closest analogs:
*Note: Data for this compound is inferred from structural analogs.
Key Observations:
This group may also enhance lipophilicity (logP), improving membrane permeability in biological systems . Fluorine atoms at the 2- and 4-positions contribute to electron-withdrawing effects, stabilizing the aromatic ring and influencing reactivity in electrophilic substitution reactions .
Ester Group Differences :
- The ethyl ester in this compound confers higher molecular weight (200.16 g/mol) and lipophilicity compared to the methyl ester analog (186.16 g/mol). Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, enhancing metabolic stability in vivo .
Functional and Application Differences
Pharmaceutical Potential: Ethyl 2,4-difluorobenzoate (lacking the 3-methyl group) is primarily used as a synthetic intermediate. The addition of a 3-methyl group in this compound could position it as a candidate for drug discovery, where steric and electronic modifications are critical for target binding .
Agrochemical Contrasts :
- Compounds like Methyl 2-((triazine)benzoate derivatives (e.g., metsulfuron methyl ester) highlight how bulky substituents (e.g., triazine rings) enable herbicidal activity. In contrast, simpler fluorinated benzoates like this compound are less likely to exhibit pesticidal properties without additional functional groups .
Stability and Handling
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